molecular formula C8H10O4S B8366059 2-(Hydroxymethyl)-5-(methylsulfonyl)phenol

2-(Hydroxymethyl)-5-(methylsulfonyl)phenol

Cat. No. B8366059
M. Wt: 202.23 g/mol
InChI Key: PLICUAKEJFHFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492372B2

Procedure details

2-hydroxy-4-(methylsulfonyl)benzoic acid (3.59 g, 16.6 mmol) was dissolved in dry THF (100 ml) under a blanket of nitrogen. The solution was cooled down to 0° C. and 1.0 M borane tetrahydrofuran complex (61.4 ml, 61.4 mmol) was slowly added. After completed addition the reaction mixture was brought to ambient temperature and stirred for 17 h. Then it was cooled once more to 0° C. and carefully quenched with water, acidified with aqueous HCl (5%) and finally extracted several times with EtOAc. The combined organic phases were dried (Na2SO4), filtered and evaporated to dryness. Since 50% of the starting material remained the reaction was done once more with THF (250 ml) and 1.0 M borane tetrahydrofurane (50 ml, 50 mmol). Same workup as before but prior to extraction the pH was adjusted to 7. The organic phase was dried (Na2SO4), filtered and evaporated under reduced pressure to give a white powder (3.3 g). 1H-NMR (400 MHz, MeOH): δ 7.6 (1H, d, J 8 Hz), δ 7.39 (1H, d, J 8 Hz), δ 7.28 (1H, s), δ 4.69 (2H, s), δ 3.06 (3H, s).
Quantity
3.59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].O1CCCC1.B>C1COCC1>[OH:5][CH2:4][C:3]1[CH:7]=[CH:8][C:9]([S:11]([CH3:14])(=[O:12])=[O:13])=[CH:10][C:2]=1[OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
3.59 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1.B
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1.0 M borane tetrahydrofuran complex (61.4 ml, 61.4 mmol) was slowly added
ADDITION
Type
ADDITION
Details
addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
was brought to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled once more to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
Same workup as before but prior to extraction the pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OCC1=C(C=C(C=C1)S(=O)(=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.